molecular formula C7H4BrCl2N3 B13687610 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13687610
M. Wt: 280.93 g/mol
InChI Key: RWQSACRGWSGZPU-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrrolopyrimidine precursor using phosphorus oxychloride to introduce the chlorine atoms at the 2 and 4 positions. The bromine atom is then introduced through a bromination reaction using N-bromosuccinimide (NBS) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Phosphorus Oxychloride: Used for chlorination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki or Sonogashira couplings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C7H4BrCl2N3

Molecular Weight

280.93 g/mol

IUPAC Name

6-bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4BrCl2N3/c1-2-3-5(9)12-7(10)13-6(3)11-4(2)8/h1H3,(H,11,12,13)

InChI Key

RWQSACRGWSGZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

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